molecular formula C18H17ClFNOS B1325599 3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-06-7

3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1325599
M. Wt: 349.9 g/mol
InChI Key: IJMJBVBSFMQJEU-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone (3CF4TMBP) is a novel organic compound with a wide range of applications in laboratory experiments and scientific research. It is a colorless crystalline solid with a melting point of 168-170°C and is insoluble in water. 3CF4TMBP is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a photochemical initiator in polymerization reactions. It has also been studied for its potential therapeutic effects.

Scientific Research Applications

  • Alzheimer's Disease Research

    • Fluorinated benzophenone derivatives, including structures similar to 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, have been explored as multipotent agents against Alzheimer's Disease. These compounds target β-secretase (BACE-1) and acetylcholinesterase (AChE), and counteract intracellular ROS formation. Certain derivatives in this series demonstrated balanced micromolar potency against these targets, showing potential as anti-Alzheimer drug candidates (Belluti et al., 2014).
  • Photochemistry in Biological Chemistry

    • Benzophenone (BP) photophores, which are closely related to 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, have extensive applications in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable them to be used in binding/contact site mapping, proteome profiling, bioconjugation, and surface grafting. BP photochemistry offers practical advantages such as low reactivity toward water and stability in ambient light (Dormán et al., 2016).
  • Development of Antimicrobial Agents

    • Fluorinated benzothiazolo imidazole compounds, synthesized from structures including 4-fluoro-3-chloroaniline (a component related to 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone), have shown promising antimicrobial activity. The synthesis involved treating 4-fluoro-3-chloroaniline with potassium thiocyanate, leading to the formation of 2-amino-6-fluoro-7-chlorobenzothiazole, a compound with potential antimicrobial applications (Sathe et al., 2011).
  • Cancer Research and Drug Development

    • Novel benzophenone derivatives, which could include 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, have been synthesized and demonstrated potent cytotoxic activity against certain types of cancer cells, including P388 murine leukemia and PC-6 human lung carcinoma. These compounds have shown significant antitumor activity in in vivo studies, highlighting their potential in cancer research and treatment (Kumazawa et al., 1997).

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJBVBSFMQJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642933
Record name (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone

CAS RN

898783-06-7
Record name Methanone, (3-chloro-5-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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